molecular formula C21H21N3O4 B7691861 N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide CAS No. 714253-11-9

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide

Cat. No.: B7691861
CAS No.: 714253-11-9
M. Wt: 379.4 g/mol
InChI Key: PIKLPBRBIBIMMY-UHFFFAOYSA-N
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Description

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The quinoline derivative is then functionalized with a nitro group and a benzamide moiety through nitration and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group plays a crucial role in its bioactivity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)23(21(26)15-5-4-6-18(11-15)24(27)28)12-17-10-16-9-14(3)7-8-19(16)22-20(17)25/h4-11,13H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKLPBRBIBIMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319987
Record name N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714253-11-9
Record name N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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